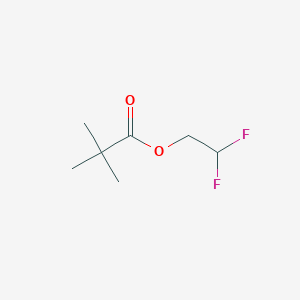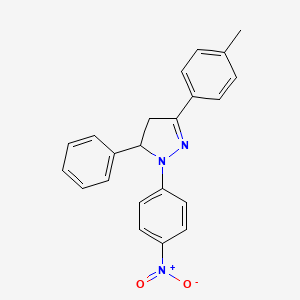
2,2-Difluoroethyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Transition-Metal-Free Synthesis
Transition-metal-free decarboxylation methods have been developed for the preparation of C(CF3)Me2-containing heteroarenes from 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This approach avoids the use of transition metals, utilizing base-mediated reactions to achieve high yields of heteroarenes, which are valuable in drug discovery processes (Liu et al., 2018). Similarly, a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid provides an efficient synthesis route for CMe2CF3-containing heteroarenes, further illustrating the versatility of such fluorinated compounds in organic synthesis (Shi et al., 2018).
Photophysical Applications
In the realm of material sciences, heteroleptic cationic Ir(III) complexes have been designed with tunable emissions and mechanoluminescence, showing potential for data security protection. These complexes include difluorophenylpyridine and dimethylphenylpyridine units, demonstrating the utility of fluorinated compounds in creating advanced luminescent materials (Song et al., 2016).
Surface Activity and Sensing Applications
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants have been synthesized to study their surface activities, showing significant reductions in surface tensions of organic solvents. These surfactants, with varying alkyl chain lengths, exhibit low critical micelle concentrations and have implications for their use in various industrial applications (Han et al., 2009).
Electrochemical Treatment of Environmental Contaminants
Studies on the electrochemical oxidation of Hexafluoropropylene oxide dimer acid (GenX) offer insights into the mineralization process of persistent perfluoroalkyl substances in water. The use of boron-doped diamond anodes and the investigation of oxidative mechanisms provide valuable data for developing sustainable methods for treating contaminated water sources (Pica et al., 2019).
Advanced Membrane Technologies
The development of new perfluoropolymer membranes for gas separations, incorporating perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid derivatives, highlights the importance of fluorinated compounds in creating materials with superior gas separation performance compared to conventional polymers (Okamoto et al., 2014).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
The primary targets of 2,2-Difluoroethyl 2,2-dimethylpropanoate are heteroatom nucleophiles, including thiol, amine, and alcohol . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive sites for electrophilic attack.
Mode of Action
The compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Pharmacokinetics
The compound’s lipophilic nature and the presence of fluorine atoms could potentially influence its bioavailability and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
2,2-difluoroethyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2,3)6(10)11-4-5(8)9/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIDIFXIXRFQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl 2,2-dimethylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904792.png)
![N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide](/img/structure/B2904793.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)



![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)
![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)
![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)
![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)
![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)
